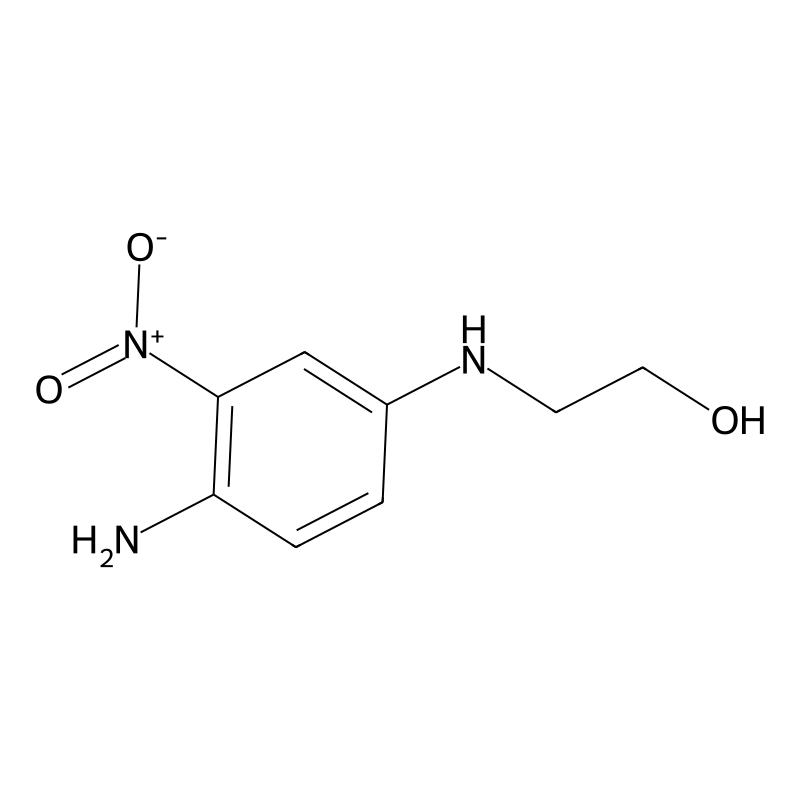

2-(4-Amino-3-nitroanilino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- As a chemical substance, “2-(4-Amino-3-nitroanilino)ethanol” could potentially be used as a reagent or intermediate in the synthesis of other chemicals .

- While not specifically mentioned for “2-(4-Amino-3-nitroanilino)ethanol”, similar compounds have been used in the development of new drugs . The specific drugs or therapeutic applications are not detailed in the sources I have access to.

- “2-(4-Amino-3-nitroanilino)ethanol” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This could be useful in quality control or research settings where the compound needs to be quantified or identified.

Cosmetics and Hair Dyes

Chemical Synthesis

Pharmaceuticals

Analytical Chemistry

- This compound could potentially be used as a dye intermediate . Dye intermediates are compounds that are used in the production of dyes. They can react with other substances to produce a wide range of colors.

- “2-(4-Amino-3-nitroanilino)ethanol” could be used as a raw material for the production of other chemicals . This is a common use for many chemical compounds, especially those with functional groups that can undergo a variety of chemical reactions.

Dye Intermediate

Raw Material for Other Chemicals

2-(4-Amino-3-nitroanilino)ethanol is an organic compound characterized by the molecular formula C8H11N3O3. It features an amino group and a nitro group on a phenyl ring, with a hydroxyl group attached to an ethyl chain. This compound is notable for its reactive functional groups, which allow it to participate in a variety of

- Oxidation: The compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: The nitro group can be reduced to yield amino derivatives, utilizing reducing agents such as sodium borohydride or catalytic hydrogenation.

- Substitution: The amino and hydroxyl groups can engage in substitution reactions, leading to the formation of various derivatives when reacted with acyl chlorides or alkyl halides under acidic or basic conditions .

These reactions highlight the compound's potential for modification and application in synthetic chemistry.

Research indicates that 2-(4-Amino-3-nitroanilino)ethanol exhibits biological activity, particularly as an antifungal agent. Its mechanism of action may involve disruption of cellular processes in fungi, although specific molecular targets and pathways are still under investigation. The presence of both amino and hydroxyl groups contributes to its reactivity and biological efficacy, allowing it to interact with various biomolecules .

The synthesis of 2-(4-Amino-3-nitroanilino)ethanol typically involves the reaction of 2-amino-4-nitrophenol with ethylene oxide. This reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic attack by the amino group on ethylene oxide, resulting in the desired product. Industrially, this synthesis is scaled up using large reactors to ensure high yield and purity, followed by purification processes like crystallization or distillation .

This compound finds various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.

- Dyes: It is utilized in dye manufacturing, particularly for textile applications where its color properties are advantageous.

- Organic Synthesis: Its versatility allows it to be used in various organic synthesis pathways for producing more complex molecules .

Several compounds share structural similarities with 2-(4-Amino-3-nitroanilino)ethanol:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-4-nitrophenol | 119-26-6 | Similar fungicidal properties; lacks ethylene linkage |

| 2-Amino-4-nitroaniline | 97-02-9 | Used in dye manufacturing; different nitro position |

| Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | 29705-39-3 | Related structure; used in hair dyes |

Uniqueness

The uniqueness of 2-(4-Amino-3-nitroanilino)ethanol lies in its combination of both amino and hydroxyl functional groups attached to an aromatic system. This configuration not only enhances its reactivity but also broadens its application potential compared to similar compounds. Its ability to participate in diverse

The hydroxyethylation-condensation pathway represents the most extensively studied synthetic route for 2-(4-Amino-3-nitroanilino)ethanol preparation . This multistep process initiates with nucleophilic substitution between 2-amino-5-nitrophenol and ethylene chlorohydrin under alkaline conditions . Sodium hydroxide facilitates deprotonation at a concentration of 9.6 grams per 25 grams of substrate, enabling nucleophilic attack at the ethylene chlorohydrin's β-carbon position .

The reaction proceeds as an exothermic process with an enthalpy change of -58 kilojoules per mole . Optimal conditions require temperatures between 100-130°C under pressures ranging from 0.1-1.0 megapascals . High-performance liquid chromatography monitoring demonstrates 98% conversion within 3-8 hours under these optimized parameters .

Critical stoichiometric relationships govern the reaction efficiency . The molar ratio of 2-amino-5-nitrophenol to ethylene chlorohydrin maintains 1:1.2 for optimal conversion . N,N-dimethylformamide serves as the preferred solvent at a 10:1 volume-to-weight ratio relative to the substrate . Alkali consumption ranges from 0.4-1.5 grams of sodium hydroxide per gram of intermediate product .

The condensation-hydrolysis sequence involves carbamate formation with ethyl chloroformate at 23.4 grams per 23.2 grams of intermediate . Calcium carbonate catalysis at 12.0 grams facilitates condensation at 60-100°C for 4-9 hours . Subsequent hydrolysis with 20% sodium hydroxide at 50-90°C for 4-7 hours yields the target compound through nucleophilic acyl substitution .

Process optimization studies reveal critical parameter dependencies . Hydrolysis temperature variations of 10°C result in ±12% yield fluctuations . Maximum yield occurs at 20% sodium hydroxide concentration . Post-hydrolysis dilution with 5-10 times the reaction mass volume prevents oligomerization . Final vacuum drying below 50°C achieves 99.2% purity by high-performance liquid chromatography with 63% isolated yield .

Catalytic Nitro Group Introduction Strategies

Electrophilic Nitration Methods

Traditional electrophilic aromatic substitution employs the nitronium ion as the active electrophile [16] [22]. Nitric acid combined with sulfuric acid generates the nitronium ion through protonation and dehydration mechanisms [22]. The nitronium ion attacks electron-rich aromatic systems, forming a carbocation intermediate that subsequently undergoes deprotonation to restore aromaticity [22].

Modern nitration strategies utilize N-nitrosuccinimide as a bench-stable reagent for controlled nitro group installation [21]. Visible light-mediated liberation of nitryl radicals from N-nitrosuccinimide enables highly selective nitrative difunctionalization of unsaturated compounds [21]. This photochemical-mediated radical/polar crossover process addresses limitations of traditional nitric acid mixtures [21].

Flow Chemistry Approaches

Continuous flow protocols demonstrate superior performance for nitro compound synthesis [24]. Amino-functionalized silica gel catalyzes β-nitrostyrene formation from aromatic aldehydes and nitromethane with high selectivity for at least 100 hours [24]. Sequential flow systems incorporate solid bases, immobilized bases, solid acids, and chiral supported catalysts [24]. These systems successfully synthesize seven distinct nitro-containing organic compounds through two-step continuous protocols [24].

Microwave-Assisted Techniques

Microwave-assisted nitration provides rate enhancement while reducing environmental impact [25]. Para-nitrophenol synthesis from phenol, calcium nitrate, and acetic acid achieves complete nitration within one minute [25]. This approach yields 89% product with high regioselectivity while avoiding corrosive nitric and sulfuric acids [25]. The microwave method operates at 900 watts output at 2450 megahertz frequency [25].

Alternative Nitration Reagents

Silver nitrite-mediated nucleophilic substitution of alkyl halides represents a fundamental laboratory preparation method [26]. This reaction proceeds through nucleophilic substitution to form nitro compounds alongside minor quantities of alkyl nitrites [26]. Vapor phase nitration of alkanes involves hydrogen atom substitution by nitro groups at approximately 700 Kelvin [26]. However, this process suffers from multiple isomeric product formation and carbon-carbon bond cleavage [26].

Industrial-Scale Production Challenges

Heat Management and Process Control

Industrial synthesis confronts significant thermal management challenges due to the highly exothermic nature of nitration reactions [34]. Temperature runaway risks necessitate sophisticated heat removal systems and precise temperature monitoring [34]. The transition from semi-batch to continuous processing requires careful consideration of reaction kinetics and heat generation rates [34].

Continuous-flow reactor systems address heat management through enhanced heat and mass transfer capabilities . These systems maintain precise temperature control while enabling metric-ton scale production . Critical process parameters include catalyst loading of 2-5 weight percent, temperatures of 50-60°C, and hydrogen pressures of 4-6 bar for catalytic hydrogenation steps .

Selectivity and By-product Formation

Multiple nitration sites on aromatic substrates create selectivity challenges that impact yield and product purity . Controlled stoichiometry and real-time reaction monitoring provide solutions for minimizing by-product formation . Advanced analytical techniques enable precise control of nitration regioselectivity .

The industrial workflow incorporates sequential steps including nitration at 0-5°C using nitric acid/sulfuric acid mixtures, amination with ethylene oxide at 70°C under 2-3 bar pressure, crystallization from ethanol/water (1:3) at -10°C, and vacuum drying at 40°C for 12 hours . This protocol achieves greater than 90% purity at metric-ton production scales .

Solvent Management and Environmental Considerations

Large-scale production faces significant solvent management challenges [34]. Traditional processes require substantial volumes of glacial acetic acid, with solvent content reaching 82.5% by weight [34]. Process intensification strategies reduce solvent content to 50% by weight while maintaining reaction efficiency [34].

Solvent recycling systems and alternative green solvents provide environmental benefits [18]. Cyclopentyl methyl ether emerges as a promising green solvent for nitro compound synthesis [18]. This approach minimizes volatile organic compound emissions while reducing overall environmental impact [18].

Purification and Product Isolation

Similar polarity compounds complicate separation processes in industrial settings . Advanced crystallization techniques and chromatographic methods address these purification challenges . Filtration and evaporation procedures require optimization to minimize work-up complexity [18].

The industrial purification sequence involves aqueous dilution at 5-10 times the reaction mass, filtration to remove catalyst residues, and vacuum drying below 50°C . These steps achieve 99.2% purity by high-performance liquid chromatography analysis .

Green Chemistry Approaches in Synthesis

Electrochemical Methods

Electrochemical reduction represents a paradigm shift toward sustainable nitro compound transformations [15] [28]. This approach enables selective conversion of nitro groups to valuable nitrogen-containing products without metal-based reducing agents [15]. Precise tunability through pH adjustment and current density control allows efficient production of hydroxylamines, N-hydroxyl, and N-oxy derivatives [15].

Hydrogenase enzyme-mediated electrochemical systems demonstrate exceptional performance for nitro compound reduction [28] [29]. These systems release electrons from hydrogen gas to carbon black supports, facilitating nitro group reduction under mild aqueous conditions [28]. Thirty nitroarene substrates achieve full conversion with isolated yields of 78-96% [28]. The catalyst exhibits excellent stability for reactions lasting 72 hours with full reusability over five cycles [28].

Biocatalytic Strategies

Enzymatic nitration methods offer exquisite selectivity and compatibility with mild reaction conditions [27] [31]. Cytochrome P450 enzymes, particularly TxtE variants, catalyze direct nitration of aromatic compounds using nitric oxide and oxygen as co-substrates [31]. Self-sufficient enzyme systems eliminate the need for auxiliary redox proteins through fusion with reductase domains [31].

These biocatalytic systems demonstrate capability for transferring nitro groups onto indole moieties with greater efficiency and higher selectivity than conventional chemical methods [31]. The engineered cytochrome P450 enzymes nitrate L-tryptophan analogues carrying substituents on the indole ring [31]. This approach generates novel nitroaromatic building blocks with minimal environmental impact [31].

Solvent-Free and Microwave-Enhanced Processes

Solvent-free reduction methods utilize alumina-supported iron powder and acetic acid under microwave irradiation [35]. These protocols offer ecological advantages while providing synthetic benefits including improved yields, cost reduction, enhanced safety, time savings, and operational simplicity [35]. Microwave assistance dramatically reduces reaction times from hours to minutes [25].

The combination of solid support systems with microwave heating eliminates volatile organic solvent requirements [35]. Active neutral alumina serves as an effective support for iron powder-mediated reductions [35]. This approach aligns with green chemistry principles by minimizing waste generation and reducing energy consumption [35].

Continuous Flow and Process Intensification

Flow chemistry approaches enhance green credentials through improved process efficiency and reduced waste generation [24] [34]. Continuous processing enables precise control of reaction parameters while minimizing by-product formation [24]. Heterogeneous catalysts in flow systems provide advantages including catalyst recovery and reuse [24].

Process intensification strategies reduce solvent consumption and energy requirements [34]. The transition from batch to continuous processing addresses environmental concerns while maintaining product quality [34]. These approaches represent significant advancement toward sustainable chemical manufacturing practices [17].

Alternative Feedstock Utilization

Biotechnological platforms utilizing renewable feedstocks provide alternatives to fossil fuel-derived starting materials [17]. Microbial cell factories constructed through metabolic engineering produce aromatic compounds from renewable sources [17]. The shikimate pathway in microorganisms enables synthesis of aromatic amino acids that serve as precursors for nitro compound synthesis [17].

XLogP3

UNII

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant